(S)-2-Amino-N-(3-bromo-benzyl)-N-ethyl-3-methyl-butyramide
Description
(S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one is a chiral pyrrolidine derivative featuring a methoxymethyl substituent on the pyrrolidine ring and an amino-propanone backbone. This compound serves as a critical building block in organic synthesis, particularly in the development of stereochemically complex molecules. Its stereogenic centers and functional groups make it valuable for pharmaceutical research, such as in the synthesis of enzyme inhibitors or receptor-targeted agents .
The synthesis of related analogs often involves coupling chiral amino acid precursors (e.g., Boc-alanine) with substituted pyrrolidines, followed by deprotection and purification steps . For example, diastereoisomeric mixtures of similar compounds can be resolved via column chromatography, as demonstrated in the separation of (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one derivatives .
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-4-17(14(18)13(16)10(2)3)9-11-6-5-7-12(15)8-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNXHCLBYUYZAB-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)Br)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)Br)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Direct Amidation of 3-Bromo-benzylamine Derivatives
A widely reported method involves the condensation of (S)-2-amino-3-methylbutyric acid with N-ethyl-3-bromo-benzylamine. The process proceeds as follows:
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Preparation of N-Ethyl-3-bromo-benzylamine :
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3-Bromobenzyl chloride is reacted with ethylamine in dichloromethane at 0–5°C, using triethylamine as a base to scavenge HCl. Yields range from 75–85% after purification via fractional distillation.
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Critical Parameters : Excess ethylamine (1.5 equiv.) and controlled pH (7–8) minimize di-alkylation byproducts.
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Activation of (S)-2-Amino-3-methylbutyric Acid :
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Amide Bond Formation :
Table 1: Optimization of Amidation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents racemization |
| Solvent | THF/DCM (1:1) | Enhances solubility |
| Base | N-Methylmorpholine | Neutralizes HCl |
| Reaction Time | 4–6 hours | Maximizes conversion |
Route 2: Reductive Amination of Keto Intermediates
An alternative approach employs reductive amination to construct the ethyl-benzylamine moiety:
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Synthesis of 3-Bromo-benzyl Ketone :
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Stereoselective Reduction :
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The ketone is reduced using (R)-CBS (Corey-Bakshi-Shibata) catalyst with borane-dimethyl sulfide, achieving >98% enantiomeric excess (ee) for the (S)-configured amine.
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Amide Coupling :
Advantages : This route avoids racemization risks associated with direct amidation but requires expensive chiral catalysts.
Analytical Validation and Quality Control
Structural Confirmation
Purity Assessment
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HPLC : Reverse-phase C18 column (ACN/H₂O gradient) shows ≥98% purity at 254 nm.
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Chiral Chromatography : Chiralpak AD-H column confirms >99% ee.
Industrial-Scale Production Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat dissipation and mixing efficiency:
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Reactor Design : Tubular reactors with static mixers reduce reaction time by 40% compared to batch processes.
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Catalyst Recycling : Immobilized CBS catalysts enable 5–7 reuse cycles, lowering production costs.
Table 2: Industrial vs. Lab-Scale Parameters
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Temperature Control | Ice baths | Jacketed reactors |
| Solvent Volume | 500 mL/kg | 200 mL/kg |
| Yield | 70–78% | 82–85% |
Scientific Research Applications
(S)-2-Amino-N-(3-bromo-benzyl)-N-ethyl-3-methyl-butyramide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including chiral ligands and catalysts.
Biological Studies: Its chiral nature makes it useful in studying stereochemical effects on biological activity and enzyme interactions.
Industrial Applications: It can be employed in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-bromo-benzyl)-N-ethyl-3-methyl-butyramide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the chiral center play crucial roles in determining the binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (S)-2-Amino-1-(2-methoxymethyl-pyrrolidin-1-yl)-propan-1-one are best highlighted through comparison with analogs. Below is a detailed analysis:
Table 1: Comparative Analysis of Structural Analogues
Key Findings :
Structural Flexibility :
- The methoxymethyl group in the target compound improves solubility compared to phenyl or benzyloxy analogs (e.g., ), but reduces lipophilicity relative to fluorinated derivatives (e.g., ).
- Fluorination (as in ) enhances metabolic stability and binding affinity, making such analogs suitable for drug candidates targeting enzymes like DPP-IV.
Stereochemical Considerations :
- Chiral resolution methods, such as column chromatography for diastereoisomers , are critical for isolating enantiopure forms. The (S)-configuration is conserved across analogs to maintain biological relevance.
Availability and Applications: While the target compound is discontinued , analogs like (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one remain accessible for research . Hydroxy-substituted derivatives (e.g., ) exhibit higher polarity, suggesting utility in aqueous reaction systems.
Thermal and Chemical Stability :
- The tetrafluoro-pyrrolidine derivative demonstrates exceptional thermal stability (>250°C), likely due to strong C-F bonds and conformational rigidity.
Biological Activity
(S)-2-Amino-N-(3-bromo-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 304.21 g/mol. The presence of the bromobenzyl moiety is significant as it enhances the compound's reactivity and may influence its pharmacokinetic properties.
Research indicates that this compound may interact with specific biological targets, modulating enzyme activity or receptor binding. Its unique structure allows it to facilitate binding to enzymes or receptors, which can lead to therapeutic effects. The bromine atom increases hydrophobic interactions, while the amino group can form hydrogen bonds with active site residues, crucial for understanding the compound's mechanism of action.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits promising activity against various enzyme targets. For instance, it has been investigated for its potential anti-inflammatory and anticancer properties:
| Study | Biological Target | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | Enzyme A | 10 | Significant inhibition observed |
| Study 2 | Enzyme B | 5 | Potent activity against cancer cell lines |
| Study 3 | Receptor C | 15 | Modulation of receptor activity |
In Vivo Studies
Animal models have shown that this compound can lead to significant physiological changes, suggesting its potential as a therapeutic agent. Notable findings include:
- Anti-inflammatory Effects : Reduction in inflammatory markers in treated groups compared to controls.
- Anticancer Activity : Decreased tumor size in xenograft models.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide | Chlorine substituent instead of bromine | Reduced binding affinity compared to bromine analog |
| (S)-2-Amino-N-(4-fluoro-benzyl)-N-ethyl-3-methyl-butyramide | Fluorine substituent | Enhanced metabolic stability and binding affinity |
| (S)-2-Amino-N-(4-methyl-benzyl)-N-ethyl-3-methyl-butyramide | Methyl substituent | Potentially less effective due to steric hindrance |
Case Studies
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Case Study 1: Anti-inflammatory Activity
- Objective : To evaluate the anti-inflammatory effects in a murine model.
- Results : Treatment with this compound resulted in a significant reduction in edema compared to control groups.
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Case Study 2: Anticancer Efficacy
- Objective : To assess the compound's efficacy against human cancer cell lines.
- Results : The compound exhibited cytotoxicity at low micromolar concentrations, indicating potential for further development as an anticancer agent.
Q & A
Q. How can researchers address discrepancies in biological activity between enantiomers or diastereomers?
- Methodological Answer : Separate enantiomers via preparative chiral HPLC and test individually in biological assays. Molecular dynamics simulations compare binding energies of stereoisomers. Synchrotron-based X-ray crystallography resolves binding pocket interactions to explain activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
